![molecular formula C8H11FO2 B13457894 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated derivative of bicyclo[2.2.1]heptane-1-carboxylic acid. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with a fluorine atom attached to one of the carbon atoms. The presence of the fluorine atom imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common method is the fluorination of bicyclo[2.2.1]heptane-1-carboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall efficacy. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: A similar fluorinated derivative with the fluorine atom at a different position, leading to distinct reactivity and applications.
Uniqueness
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the specific placement of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications where the fluorine atom’s effects are desired.
特性
分子式 |
C8H11FO2 |
|---|---|
分子量 |
158.17 g/mol |
IUPAC名 |
2-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) |
InChIキー |
XGJYXMBCVHQUEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1CC2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
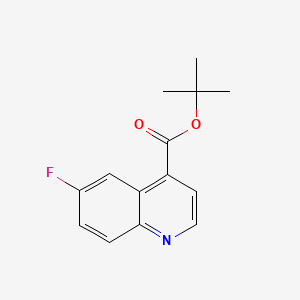
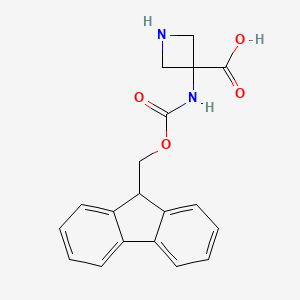
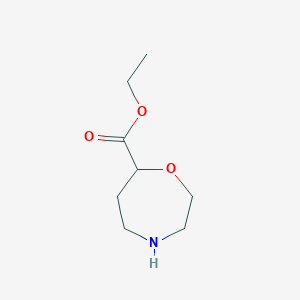
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

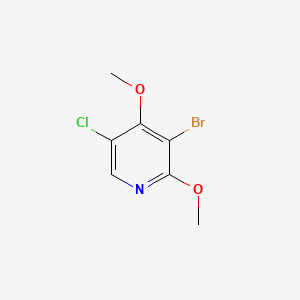
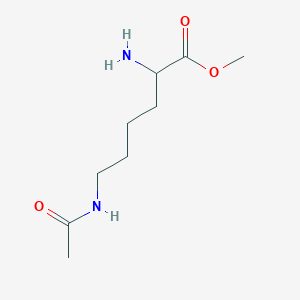
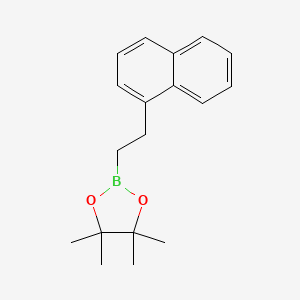
amine](/img/structure/B13457899.png)

